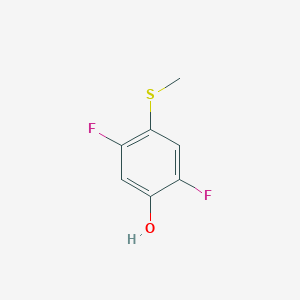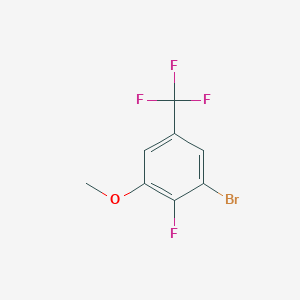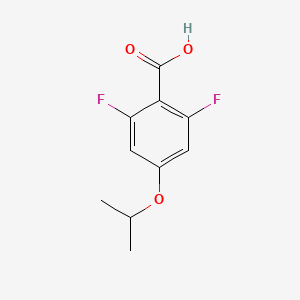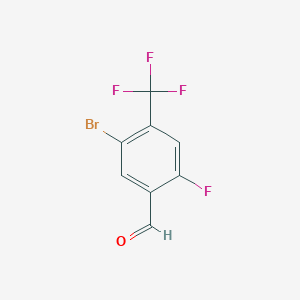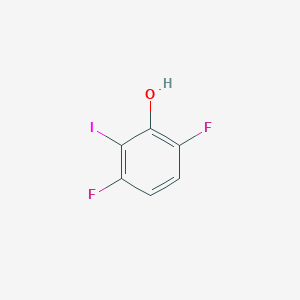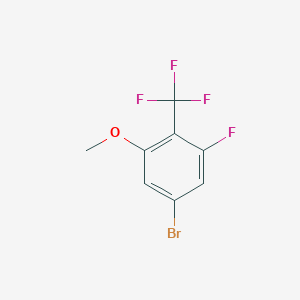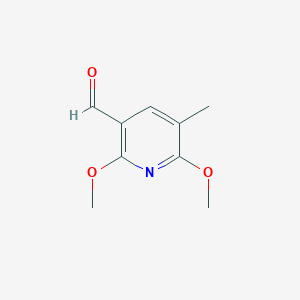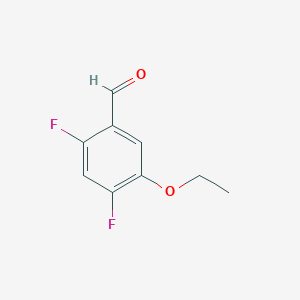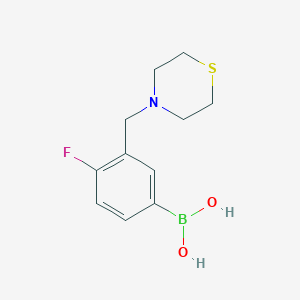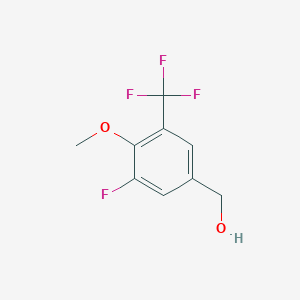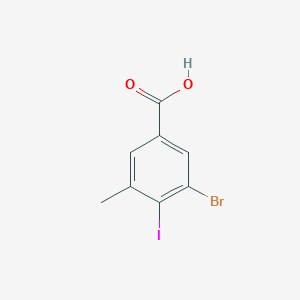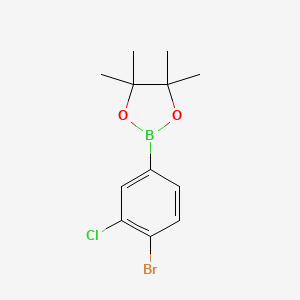
2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
“2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a bromo-chlorophenyl group, which is a phenyl ring substituted with bromine and chlorine atoms . The compound also includes a 1,3,2-dioxaborolane ring, which is a type of organoborane. Organoboranes are compounds of boron and carbon that are used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo-chlorophenyl group would consist of a six-membered carbon ring (the phenyl group) with bromine and chlorine atoms attached . The 1,3,2-dioxaborolane ring would be a five-membered ring containing boron, oxygen, and carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Bromo-chlorophenyl groups can participate in various reactions, including coupling reactions . The boron in the 1,3,2-dioxaborolane ring can also undergo reactions with various nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and chlorine atoms could increase the compound’s density and boiling point .
科学的研究の応用
Synthesis Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes
This compound has been used in synthesizing a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are potential intermediates for creating new materials for LCD technology. These compounds are also being explored for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Lipogenic Inhibitors
A pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including this compound, has been synthesized and shown to have lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. This research suggests potential applications in lipid-lowering drug development (Das et al., 2011).
Material Science Applications
Enhanced Brightness Emission-Tuned Nanoparticles
The compound is used in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with high fluorescence emission. This indicates potential applications in creating materials with specific optical properties (Fischer et al., 2013).
Synthesis of Silicon-Containing Molecules
It plays a role in the synthesis of H-shaped silicon-containing molecules with bithiophene units, which have specific absorption and emission characteristics. This could have implications in developing materials with unique electronic and optical properties (Naka et al., 2013).
Polymer Science Applications
Chain-Growth Polymerization
The compound is utilized in palladium-catalyzed polycondensation processes, demonstrating a chain-growth polymerization mechanism. This has implications for precision polymer synthesis (Yokoyama et al., 2007).
Suzuki Route to Polyalkylthiophenes
In polymer science, it is used in the Suzuki synthesis of polyalkylthiophenes, a method that avoids the need for organolithium reagents or strong bases (Liversedge et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBLKHLGWZXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



